molecular formula C9H17BF4N2 B8092279 1,3-Diisopropylimidazolium tetrafluoroborate

1,3-Diisopropylimidazolium tetrafluoroborate

Cat. No.: B8092279
M. Wt: 240.05 g/mol
InChI Key: XZGGAIJCVPUKHQ-UHFFFAOYSA-M
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Description

1,3-Diisopropylimidazolium tetrafluoroborate is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a trifluoroborane fluoride anion, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisopropylimidazolium tetrafluoroborate typically involves the reaction of 1,3-Di(propan-2-yl)imidazole with a boron trifluoride source. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the reactants and products. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropylimidazolium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolium-based oxidants, which are useful in organic synthesis.

    Reduction: Reduction reactions can convert the imidazolium salt into its corresponding imidazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborane fluoride anion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in polar solvents at moderate temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used. The reactions are often conducted in aprotic solvents under mild conditions.

Major Products Formed

    Oxidation: Imidazolium-based oxidants.

    Reduction: Imidazole derivatives.

    Substitution: Various substituted imidazolium salts.

Scientific Research Applications

1,3-Diisopropylimidazolium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Diisopropylimidazolium tetrafluoroborate involves its ability to interact with various molecular targets. The trifluoroborane fluoride anion can form strong hydrogen bonds with other molecules, enhancing the compound’s reactivity. The imidazolium cation can participate in π-π interactions and coordinate with metal ions, making it a versatile ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di(propan-2-yl)imidazolium tetrafluoroborate
  • 1,3-Di(propan-2-yl)imidazolium hexafluorophosphate
  • 1,3-Di(propan-2-yl)imidazolium chloride

Uniqueness

1,3-Diisopropylimidazolium tetrafluoroborate is unique due to the presence of the trifluoroborane fluoride anion, which imparts distinct chemical properties. This anion enhances the compound’s stability and reactivity, making it suitable for a wide range of applications. Additionally, the compound’s ability to form strong hydrogen bonds and coordinate with metal ions sets it apart from other similar imidazolium salts.

Properties

IUPAC Name

1,3-di(propan-2-yl)imidazol-1-ium;trifluoroborane;fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.BF3.FH/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3)4;/h5-9H,1-4H3;;1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGGAIJCVPUKHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC(C)N1C=C[N+](=C1)C(C)C.[F-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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